molecular formula C15H20N4O B7474932 (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone

(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone

カタログ番号 B7474932
分子量: 272.35 g/mol
InChIキー: NOFSNENOFWYOBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone, also known as MP-10, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MP-10 is a pyrazolo[3,4-b]pyridine derivative that exhibits a unique pharmacological profile, making it a promising candidate for further investigation.

作用機序

(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone acts as a positive allosteric modulator of the CB1 cannabinoid receptor, which is involved in the regulation of pain, inflammation, and neurological function. It enhances the binding of endogenous cannabinoids to the CB1 receptor, leading to increased signaling and downstream effects.
Biochemical and Physiological Effects
In vitro studies have shown that (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone can increase the release of dopamine and acetylcholine in the brain, suggesting potential applications in the treatment of Parkinson's and Alzheimer's diseases. It has also been found to have antinociceptive effects in animal models, indicating its potential as an analgesic.

実験室実験の利点と制限

One advantage of (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone is its unique pharmacological profile, which makes it a promising candidate for further investigation. However, its limited solubility in water and low bioavailability may pose challenges in its use in in vivo studies.

将来の方向性

1. Investigating the potential applications of (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone in the treatment of neurological disorders, such as Parkinson's and Alzheimer's diseases.
2. Further exploring the analgesic and anti-inflammatory effects of (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone.
3. Developing more efficient synthesis methods to improve the yield and purity of (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone.
4. Investigating the effects of (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone on other cannabinoid receptors, such as CB2 and TRPV1.
5. Investigating the potential applications of (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone in the treatment of drug addiction and withdrawal symptoms.
6. Investigating the effects of (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone on other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
In conclusion, (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone is a promising compound with potential applications in scientific research. Its unique pharmacological profile and potential therapeutic effects make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in various fields of research.

合成法

The synthesis of (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid with 2-bromo-2-methylpropane in the presence of a base, followed by the reaction with pyrrolidine-1-carboxamidine. The final product is obtained after purification through column chromatography.

科学的研究の応用

(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

特性

IUPAC Name

(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10(2)19-14-13(9-16-19)12(8-11(3)17-14)15(20)18-6-4-5-7-18/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFSNENOFWYOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。